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Abstract
Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed

by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing

mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is

the most common mechanism of acquired resistance to first- and second-generation EGFR

TKIs.[3] Aumolertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR,

leading to a more manageable safety profile with a lower incidence of WT-EGFR-related

adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical

guide provides a comprehensive overview of the discovery, mechanism of action, chemical

synthesis, and preclinical and clinical evaluation of Aumolertinib.

Introduction: The Challenge of EGFR-Mutant NSCLC
and Acquired Resistance
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.

[5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene,

making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation

TKIs, while initially effective, inevitably lead to the development of acquired resistance, with the

T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical
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challenge spurred the development of third-generation TKIs designed to overcome T790M-

mediated resistance.

Aumolertinib was rationally designed as a third-generation EGFR TKI to address this unmet

need. A key innovation in its molecular structure is the introduction of a cyclopropyl group on

the indole nitrogen, which enhances metabolic stability and increases its ability to penetrate the

blood-brain barrier—a critical feature for treating brain metastases, a common complication in

advanced NSCLC.[6][7]

Mechanism of Action
Aumolertinib functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism

involves the acrylamide moiety acting as a Michael acceptor, forming a covalent bond with the

Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible

binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival

signaling cascades.[8]

Key Features:
High Potency against Mutant EGFR: Aumolertinib demonstrates nanomolar to sub-

nanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19

deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]

Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which

translates to a lower incidence of mechanism-based toxicities such as skin rash and

diarrhea.[2][6]

Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, Aumolertinib
effectively blocks the activation of key downstream signaling pathways, primarily the

RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and

survival.[6]
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Figure 1: Aumolertinib Mechanism of Action on the EGFR Signaling Pathway.
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Chemical Synthesis
The detailed synthesis of Aumolertinib is proprietary information disclosed in patent

WO2016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-

yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-

enamide.[12]

The core structure is a pyrimidine derivative, a common scaffold for kinase inhibitors. The

synthesis of such complex molecules typically involves a multi-step process. A plausible,

though generalized, synthetic strategy for this class of compounds involves:

Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often

through condensation reactions.

Coupling Reactions: Sequential coupling of the indole and aniline moieties to the pyrimidine

core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-

catalyzed cross-coupling reactions.

Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen

with acryloyl chloride or a related activated acrylic acid derivative to install the reactive

"warhead" responsible for covalent bond formation.
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Figure 2: Generalized Workflow for the Synthesis of Aumolertinib.

Preclinical Data
Aumolertinib has demonstrated potent and selective activity in a range of preclinical models.

In Vitro Kinase Inhibitory Activity
The inhibitory concentration (IC₅₀) of Aumolertinib against various EGFR kinase mutants

highlights its potency and selectivity.
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Kinase Target Aumolertinib IC₅₀ (nM) Reference(s)

EGFR T790M 0.37 [9][10]

EGFR Del19/T790M 0.21 [9][10]

EGFR L858R/T790M 0.29 [9][10]

EGFR L861Q
0.84 - 10x more potent than

other mutations
[1][6]

EGFR D761Y Potent Inhibition [6]

EGFR L747S Potent Inhibition [6]

EGFR WT (Wild-Type) 3.39 [9][10]

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib.

In Vitro Cellular Activity
Aumolertinib effectively inhibits the proliferation of NSCLC cell lines harboring EGFR

mutations.
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Cell Line EGFR Status Assay Type Key Finding Reference(s)

Ba/F3

(Engineered)

Various

Uncommon

Mutations

Cell Viability

(CellTiter-Glo)

Potent inhibition,

especially for

Exon 20

insertions (ASV,

NPH, etc.)

[1]

A431 EGFR WT
Cell Viability

(CellTiter-Glo)

Lower activity vs.

mutant lines,

demonstrating

selectivity

[1]

PC-9 Exon 19 deletion
CCK-8, Colony

Formation

Inhibition of cell

proliferation and

survival

[12]

NCI-H1975 L858R/T790M
CCK-8, Colony

Formation

Inhibition of cell

proliferation and

survival

[12]

LU0387 (Patient-

Derived)

H773-

V774insNPH

Cell Viability

(CellTiter-Glo)

Significant

inhibition of

proliferation

[1]

Table 2: In Vitro Cellular Activity of Aumolertinib.

Clinical Efficacy and Safety
Aumolertinib has been evaluated in several key clinical trials, demonstrating robust efficacy

and a favorable safety profile.

AENEAS Phase III Trial (First-Line Treatment)
The AENEAS trial was a randomized, double-blind, phase III study comparing Aumolertinib
with gefitinib in treatment-naïve patients with locally advanced or metastatic EGFR-mutated

NSCLC.[4][13]
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Parameter
Aumolertinib
(110 mg QD)

Gefitinib (250
mg QD)

Hazard Ratio
(95% CI)

p-value

Median PFS 19.3 months 9.9 months 0.46 (0.36 - 0.60) < 0.0001

ORR 73.8% 72.1% N/A N/A

DCR 93.0% 96.7% N/A N/A

Median DoR 18.1 months 8.3 months N/A N/A

Grade ≥3 AEs 36.4% 35.8% N/A N/A

Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-

Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of

Response; AEs: Adverse Events).

APOLLO Phase I/II Trial (Second-Line Treatment)
The APOLLO trial evaluated Aumolertinib in patients with locally advanced or metastatic

EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]

Parameter Result (T790M+ Patients)

ORR 52% (95% CI: 42-63)

DCR 92% (95% CI: 84-96)

Median PFS 11.0 months (95% CI: 9.5-NR)

Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]

Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against EGFR

kinase activity.
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Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g.,

40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g.,

Poly(Glu,Tyr) 4:1), Aumolertinib, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit

(Promega).[15]

Procedure:

1. Prepare serial dilutions of Aumolertinib in DMSO and then dilute in kinase buffer.

2. In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

3. Add 2 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.

4. Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration

should be at or near the Km for the specific EGFR mutant.

5. Incubate the plate at room temperature for 60 minutes.

6. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-

Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert

ADP to ATP and generate a luminescent signal).

7. Read luminescence on a plate reader.

8. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using

non-linear regression analysis.

Cellular Proliferation Assay (Ba/F3 Engineered Cells)
This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant

EGFR, rendering them IL-3 independent.[10][16][17]

Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-

1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in

DMEM with 10% FBS.

Procedure:
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1. Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in

90 µL of culture medium.[18]

2. Incubate overnight to allow cells to acclimate.

3. Prepare serial dilutions of Aumolertinib in culture medium. Add 10 µL of the diluted

compound to the appropriate wells. Include DMSO-only wells as a negative control (100%

viability) and a potent non-specific inhibitor like staurosporine as a positive control (0%

viability).[16]

4. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][16]

5. Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent

(Promega) to room temperature.

6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically

a volume equal to the culture volume).

7. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room

temperature for 10 minutes to stabilize the luminescent signal.[18]

8. Measure luminescence using a microplate reader.

9. Calculate percent viability relative to DMSO controls and determine IC₅₀ values using a

suitable software package.

In Vivo Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for evaluating the in vivo efficacy of Aumolertinib.

[1][19]

Animals and Tumor Implantation:

1. Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be

approved by an Institutional Animal Care and Use Committee (IACUC).[1]

2. Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g.,

H773-V774insNPH) under an approved human research protocol.[1]
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3. Surgically implant a small fragment (e.g., 2-3 mm³) of the tumor subcutaneously into the

flank of an anesthetized mouse.

Treatment:

1. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment

and control groups.

2. Prepare Aumolertinib in a suitable vehicle for oral administration (e.g., 0.5%

methylcellulose).

3. Administer Aumolertinib orally once daily at the desired dose (e.g., 40 mg/kg). The

control group receives the vehicle only.[1]

Monitoring and Endpoint:

1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length × Width²)/2.

2. Monitor animal body weight and overall health as indicators of toxicity.

3. At the end of the study (e.g., after 26 days or when tumors in the control group reach a

predetermined size), euthanize the mice.[1]

4. Excise the tumors, weigh them, and perform downstream analyses such as

immunohistochemistry for biomarkers (e.g., p-EGFR).

Conclusion
Aumolertinib is a highly effective third-generation EGFR-TKI that represents a significant

advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent

activity against both sensitizing and T790M resistance mutations while maintaining a favorable

selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its

efficacy and safety, particularly in the first-line setting where it significantly extends progression-

free survival compared to earlier TKIs. With its demonstrated activity against brain metastases,

Aumolertinib is a critical therapeutic option for a challenging patient population. Ongoing
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research continues to explore its potential in combination therapies and against a broader

range of uncommon EGFR mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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